2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the chromen-2-one core is reacted with a trifluoromethylbenzoyl chloride in the presence of a Lewis acid catalyst.
Formation of the Acetamide Moiety: The acetamide moiety can be introduced through an amidation reaction, where the intermediate product is reacted with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the chromen-2-one core can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a dihydro derivative.
Substitution: The trifluoromethylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as nitrating mixtures (HNO₃/H₂SO₄) and halogenating agents (Br₂, Cl₂).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted trifluoromethylphenyl derivatives.
Scientific Research Applications
2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as an inhibitor of specific enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Fluorescent Probing: The compound can act as a fluorescent probe by emitting light upon excitation, allowing for the visualization of biological structures and processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate: A natural coumarin derivative used in bacterial enzyme detection.
2-(7-Hydroxy-4-methyl-2-oxo-6-palmitamido-2H-chromen-3-yl)acetic Acid β-D-galactopyranoside: Used as a substrate for galactocerebrosidase enzyme.
2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl 6-deoxy-2-O-α-L-ribopyranosyl-α-L-mannopyranoside: A compound with similar chromen-2-one core structure.
Properties
Molecular Formula |
C19H14F3NO4 |
---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C19H14F3NO4/c1-10-14-6-5-13(24)8-16(14)27-18(26)15(10)9-17(25)23-12-4-2-3-11(7-12)19(20,21)22/h2-8,24H,9H2,1H3,(H,23,25) |
InChI Key |
FXGIABHANXXFOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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